molecular formula C12H19ClN2O2 B1433272 benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride CAS No. 1414960-61-4

benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

Cat. No. B1433272
CAS RN: 1414960-61-4
M. Wt: 258.74 g/mol
InChI Key: UJJNQMABWBCAOW-PPHPATTJSA-N
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Description

“Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .


Synthesis Analysis

The synthesis of carbamates like “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” often involves the use of protecting groups for amines . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which is a part of this compound, can be removed using catalytic hydrogenation (Pd-C, H2) .


Molecular Structure Analysis

The molecular formula of “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” is C13H19O2N2Cl1 . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Chemical Reactions Analysis

Carbamates like “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” can undergo various chemical reactions. For instance, the CBz group can be removed using catalytic hydrogenation (Pd-C, H2) . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .


Physical And Chemical Properties Analysis

“Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” is a white solid that is soluble in organic solvents and moderately soluble in water . Its molecular formula is C13H19O2N2Cl1 .

Scientific Research Applications

Synthesis of Caged Compounds

The compound is utilized in the synthesis of caged compounds like aza- and oxaazaisowurtzitanes, which are precursors to high-energy-density materials (HEDMs). These materials are significant in the development of explosives and propellants with enhanced performance .

High-Energy-Density Materials (HEDMs)

Research has shown that benzyl carbamate derivatives can be intermediates in the formation of HEDMs. These materials have potential applications in military and aerospace industries for their energy storage and release capabilities .

Condensation Reactions

Benzyl carbamate is involved in acid-catalyzed condensation reactions with glyoxal. This process is crucial for the formation of nitrogen heterocycles, which have applications in pharmaceuticals and agrochemicals .

Domino Reactions

The compound participates in domino reactions, which are a series of chemical processes that occur sequentially without the need for isolation of intermediates. This is particularly useful in the efficient synthesis of complex molecules .

Solvent Effects on Reactions

It serves as a model compound to study the effects of different solvents on the condensation process. Understanding these effects can lead to the optimization of reaction conditions for industrial-scale syntheses .

Synthesis of Dioxane Derivatives

During the condensation with glyoxal, benzyl carbamate can lead to the formation of dioxane derivatives. These compounds have applications in the design of new materials and as intermediates in organic synthesis .

Development of Synthetic Methods

The compound is used in the development of alternative synthetic routes to complex caged structures. This research can lead to more cost-effective and efficient production methods for materials with specific properties .

Study of Reaction Mechanisms

Benzyl carbamate is used to investigate detailed reaction mechanisms, which is fundamental for the advancement of organic chemistry. Understanding these mechanisms can lead to the discovery of new reactions and synthetic strategies .

Mechanism of Action

Carbamates are used as protecting groups for amines in the synthesis of peptides . They can be installed and removed under relatively mild conditions . The CBz group in “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” can be removed using catalytic hydrogenation (Pd-C, H2) .

Safety and Hazards

The safety data sheet for benzyl carbamate, a related compound, indicates that it is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Carbamates like “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” have significant potential in the field of peptide synthesis . Their ability to act as protecting groups for amines under relatively mild conditions makes them valuable tools in the synthesis of complex peptides . Future research may focus on developing more efficient methods for installing and removing these protecting groups, as well as exploring their use in the synthesis of new peptide-based compounds .

properties

IUPAC Name

benzyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJNQMABWBCAOW-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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